molecular formula C8H9BrN2 B567353 2-(Azetidin-1-yl)-6-bromopyridine CAS No. 1288991-76-3

2-(Azetidin-1-yl)-6-bromopyridine

Cat. No. B567353
M. Wt: 213.078
InChI Key: ZHUXRIKRNRRWNF-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

To a solution of 2,6-dibromopyridine (100 mg, 0.424 mmol) in dimethylsulfoxide (5 mL) was added potassium carbonate (175.4 mg, 1.27 mmol) and azetidine hydrogen chloride (24.2 mg, 0.424 mmol) at room temperature. The reaction mixture was heated to 80° C. for 16 h, then was poured into ice cold water and extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, and concentrated under reduced pressure to afford 2-(azetidin-1-yl)-6-bromopyridine (30 mg)
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
175.4 mg
Type
reactant
Reaction Step One
Quantity
24.2 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl.[NH:16]1[CH2:19][CH2:18][CH2:17]1>CS(C)=O>[N:16]1([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=2)[CH2:19][CH2:18][CH2:17]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
175.4 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
24.2 mg
Type
reactant
Smiles
Cl.N1CCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was poured into ice cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(CCC1)C1=NC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: CALCULATEDPERCENTYIELD 33.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.